ML00253764

Description

Propriétés

Numéro CAS |

681847-92-7 |

|---|---|

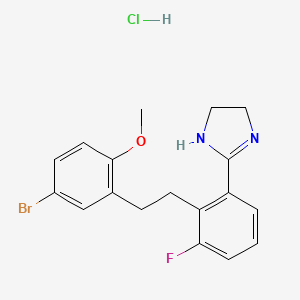

Formule moléculaire |

C18H18BrFN2O |

Poids moléculaire |

377.2 g/mol |

Nom IUPAC |

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C18H18BrFN2O/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22) |

Clé InChI |

WCPPZGPJRHLSKP-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3 |

Synonymes |

2-(2-(5-bromo-2-methoxyphenethyl)-3-fluorophenyl)-4,5-dihydro-1H-imidazole hydrochloride |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of ML00253764: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML00253764 is a potent and selective small-molecule antagonist of the Melanocortin 4 Receptor (MC4R). Its mechanism of action primarily involves the competitive inhibition of MC4R, a G-protein coupled receptor pivotal in regulating energy homeostasis, appetite, and body weight. Emerging research also highlights its significant anti-cancer properties, demonstrating antiproliferative and proapoptotic effects in various cancer cell lines through the modulation of key intracellular signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling cascades.

Primary Mechanism of Action: MC4R Antagonism

This compound functions as a non-peptidic, brain-penetrant antagonist of the MC4R.[1][2] It competitively binds to the receptor, thereby blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH).[3] This antagonism has been shown to increase food intake and reduce the loss of lean body mass in tumor-bearing mice, highlighting its potential in combating cancer cachexia.[2]

The binding affinity and functional antagonism of this compound have been quantified in several studies. The compound exhibits selectivity for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's activity.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 0.16 µM | - | [1] |

| IC50 (MC4R) | 0.103 µM | - | [1] |

| IC50 (hMC4-R) | 0.32 µM | Human MC4R | [1][3] |

| IC50 (hMC3-R) | 0.81 µM | Human MC3R | [1][3] |

| IC50 (hMC5-R) | 2.12 µM | Human MC5R | [1][3] |

| IC50 (U-118 Glioblastoma Cells) | 6.56 µM | U-118 | [4] |

| IC50 (A-2058 Melanoma Cells) | 11.1 nM | A-2058 | [5] |

| IC50 (WM 266-4 Melanoma Cells) | 33.7 nM | WM 266-4 | [5] |

Signaling Pathways Modulated by this compound

Beyond its primary role in appetite regulation, this compound has demonstrated significant anticancer activity by modulating critical intracellular signaling pathways.[4][5][6][7] In cancer cells, MC4R activation can promote proliferation and survival. By antagonizing this receptor, this compound effectively inhibits these downstream pathways.

Inhibition of ERK1/2 and Akt Phosphorylation

In both glioblastoma and melanoma cell lines, this compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt).[4][5][7] These two kinases are central components of signaling cascades that promote cell proliferation, survival, and resistance to apoptosis. The inhibition of their phosphorylation by this compound leads to a reduction in proliferative signals and an induction of apoptosis.[4][6][7]

Caption: Inhibition of ERK1/2 and Akt pathways by this compound.

Reduction of cAMP Production

As a G-protein coupled receptor, MC4R activation typically leads to the production of cyclic AMP (cAMP). This compound has been shown to decrease cAMP accumulation in HEK-293 cells expressing the MC4R.[2][3] This reduction in cAMP levels further contributes to the downstream effects on gene expression and cellular function.

Caption: this compound-mediated reduction of cAMP production.

Induction of Apoptosis

The inhibition of pro-survival pathways by this compound culminates in the induction of apoptosis, or programmed cell death, in cancer cells.[4][7] This is further evidenced by a reduction in the expression of anti-apoptotic proteins such as B-cell lymphoma-extra large (BCL-XL).[5][6]

Experimental Protocols

In Vitro Antiproliferative Assay

-

Cell Seeding: Human cancer cell lines (e.g., U-87, U-118, A-2058, WM 266-4) are seeded in 24-well sterile plastic plates.

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 0.001-50 µM) for a specified duration (e.g., 72 hours). Control cells are treated with the vehicle (e.g., DMSO).

-

Cell Viability Assessment: Viable cells are counted using a hemocytometer following trypan blue dye exclusion.

-

Data Analysis: The data is reported as the percentage of viable cells relative to the vehicle-treated control. The IC50 value is calculated from the concentration-response curves.[5]

Caption: Workflow for in vitro antiproliferation assay.

Western Blotting for Protein Phosphorylation

-

Cell Lysis: Treated and control cells are lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., ERK1/2, Akt).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.[5]

In Vivo Tumor Growth Inhibition Studies

-

Animal Model: Athymic nude mice are subcutaneously injected with human cancer cells (e.g., U-87).

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., 30 mg/kg, subcutaneously, daily), a vehicle control, or a combination therapy.[4]

-

Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

-

Body Weight Monitoring: The body weight of the mice is monitored to assess treatment toxicity and effects on cachexia.

-

Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).[6][7]

Conclusion

This compound is a selective MC4R antagonist with a multifaceted mechanism of action. Its ability to block MC4R signaling not only has implications for the treatment of cachexia but also presents a promising avenue for cancer therapy. By inhibiting key pro-survival signaling pathways such as the ERK1/2 and Akt pathways, this compound induces apoptosis and inhibits proliferation in cancer cells. Further research into the synergistic effects of this compound with existing chemotherapeutic agents is warranted and could lead to novel and more effective cancer treatment strategies.[5][6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. ML-00253764 is a Brain Penetrant Melanocortin Receptor 4 Antagonist | MedChemExpress [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iris.sssup.it [iris.sssup.it]

- 6. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ML00253764 as a selective melanocortin 4 receptor antagonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML00253764, a selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R). This document details its chemical properties, pharmacological profile, and key experimental protocols for its characterization, tailored for professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is a small molecule identified as 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole. Its hydrochloride salt is the commonly used form in research.

| Property | Value |

| Chemical Name | 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride |

| Molecular Formula | C₁₈H₁₈BrFN₂O · HCl |

| Molecular Weight | 413.71 g/mol |

| CAS Number | 1706524-94-8 |

| Purity | ≥98% |

| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO |

| Storage | Store at +4°C |

Pharmacological Profile

This compound is a selective antagonist of the melanocortin 4 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gαs subunit, which activates adenylyl cyclase to produce cyclic AMP (cAMP).

Receptor Binding Affinity

This compound demonstrates selectivity for the MC4R over other melanocortin receptor subtypes, namely MC3R and MC5R. The inhibitory constants (IC₅₀) from competitive radioligand binding assays are summarized below.

| Receptor Subtype | IC₅₀ (nM) |

| MC4R | 320[1][2] |

| MC3R | 810[1][2] |

| MC5R | 2120[1][2] |

Functional Activity

As an antagonist, this compound inhibits the agonist-induced signaling cascade of the MC4R. Specifically, it has been shown to decrease cAMP accumulation in HEK-293 cells expressing the MC4R.[1][2]

In Vivo Efficacy

This compound is brain penetrant and has demonstrated efficacy in animal models, particularly in the context of cachexia (disease-induced wasting).[1][2] Peripheral administration of this compound has been shown to increase food intake and reduce the loss of lean body mass in tumor-bearing mice.[1][2]

Signaling Pathway

The canonical signaling pathway of the MC4R involves the activation of Gαs, leading to the production of cAMP. As an antagonist, this compound blocks this pathway.

Caption: MC4R signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for melanocortin receptors.

Objective: To determine the IC₅₀ value of this compound at MC3R, MC4R, and MC5R.

Materials:

-

HEK293 cells stably expressing human MC3R, MC4R, or MC5R.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.

-

Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity melanocortin receptor agonist).

-

Non-labeled competitor: NDP-α-MSH for non-specific binding determination.

-

Test compound: this compound hydrochloride.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the receptor of interest.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, cell membranes (typically 5-10 µg of protein per well), and varying concentrations of this compound.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a high concentration of non-labeled NDP-α-MSH (e.g., 1 µM).

-

Initiate the binding reaction by adding a fixed concentration of [¹²⁵I]-NDP-α-MSH (e.g., 0.1 nM) to all wells.

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Detection:

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Workflow for the radioligand binding assay.

cAMP Functional Assay

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its effect on agonist-stimulated cAMP production.

Objective: To determine the ability of this compound to inhibit NDP-α-MSH-induced cAMP accumulation in MC4R-expressing cells.

Materials:

-

HEK293 cells stably expressing human MC4R.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Agonist: NDP-α-MSH.

-

Antagonist: this compound hydrochloride.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well microplates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Preparation:

-

Seed HEK293-MC4R cells in a 384-well plate and grow to confluence.

-

-

Antagonist Pre-incubation:

-

Wash the cells with stimulation buffer.

-

Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Add a fixed concentration of NDP-α-MSH (typically at its EC₈₀) to the wells.

-

Incubate for 30 minutes at room temperature.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's protocol.

-

Add the detection reagents from the kit.

-

-

Signal Measurement:

-

Read the plate in a microplate reader at the appropriate wavelength or luminescence setting.

-

-

Data Analysis:

-

Plot the signal (inversely or directly proportional to cAMP levels, depending on the kit) against the log concentration of this compound.

-

Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

-

Caption: Workflow for the cAMP functional antagonist assay.

In Vivo Model of Tumor-Induced Weight Loss

This protocol describes an in vivo study to evaluate the efficacy of this compound in a mouse model of cancer cachexia.

Objective: To assess the effect of this compound on body weight, food intake, and lean body mass in tumor-bearing mice.

Materials:

-

BALB/c mice.

-

CT26 colon carcinoma cells.

-

This compound hydrochloride.

-

Vehicle (e.g., saline or a suitable solubilizing agent).

-

Animal balance.

-

Food intake monitoring system.

-

Body composition analyzer (e.g., DEXA or NMR).

Procedure:

-

Tumor Implantation:

-

Inject CT26 cells subcutaneously into the flank of BALB/c mice.

-

Monitor tumor growth and body weight.

-

-

Treatment:

-

Once tumors are established and weight loss begins, randomize mice into treatment groups (vehicle and this compound at various doses).

-

Administer this compound or vehicle daily via an appropriate route (e.g., subcutaneous injection).

-

-

Monitoring:

-

Measure body weight and food intake daily.

-

Measure body composition (lean and fat mass) at baseline and at the end of the study.

-

-

Endpoint:

-

At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis if required.

-

-

Data Analysis:

-

Compare changes in body weight, cumulative food intake, and lean body mass between the treatment groups.

-

Use appropriate statistical tests (e.g., ANOVA) to determine significance.

-

Anticancer Activity

Recent studies have explored the role of MC4R in cancer. This compound has been shown to have antiproliferative and pro-apoptotic effects in glioblastoma cell lines by inhibiting the phosphorylation of ERK1/2 and Akt.

In Vitro Glioblastoma Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of human glioblastoma cells.

Materials:

-

Human glioblastoma cell lines (e.g., U-87 MG, U-118 MG).

-

Cell culture medium and supplements.

-

This compound hydrochloride.

-

Cell proliferation assay reagent (e.g., MTT, WST-1).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed glioblastoma cells in 96-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

-

Proliferation Assessment:

-

At each time point, add the cell proliferation reagent to the wells and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC₅₀ value for cell proliferation at each time point.

-

This technical guide provides a foundational understanding of this compound as a selective MC4R antagonist. The provided data and protocols serve as a valuable resource for researchers and scientists working on the melanocortin system and its therapeutic potential.

References

ML00253764: A Technical Overview of its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML00253764 is a selective, nonpeptidic antagonist of the Melanocortin 4 Receptor (MC4R).[1][2] Initially identified for its role in mitigating tumor-induced weight loss, recent research has highlighted its potential as an anticancer agent, particularly in glioblastoma and melanoma.[3][4][5] This document provides a comprehensive technical guide on the downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with melanocortin receptors and its effects on cancer cell lines.

Table 1: Receptor Binding and Potency

| Parameter | Value | Cell Line/System | Reference |

| Ki (MC4R) | 0.16 µM | Not specified | [2][6] |

| IC50 (MC4R) | 0.103 µM | Not specified | [2] |

| IC50 (hMC4-R) | 0.32 µM | HEK293 cell membranes | [2][6] |

| IC50 (hMC3-R) | 0.81 µM | HEK293 cell membranes | [2][6] |

| IC50 (hMC5-R) | 2.12 µM | HEK293 cell membranes | [2][6] |

Table 2: In Vitro Efficacy in Glioblastoma Cell Lines

| Parameter | Cell Line | Value | Treatment Duration | Reference |

| IC50 | U-118 | 6.56 µM | 72 hours | [1] |

| Effect on Proliferation | U-87, U-118 | Time- and concentration-dependent inhibition (0.001-50 µM) | 24 or 72 hours | [1] |

Core Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by antagonizing the MC4R, a G protein-coupled receptor (GPCR).[7] This interaction initiates a cascade of downstream events, impacting cell survival, proliferation, and apoptosis. The core pathways affected are the cAMP/PKA pathway, the ERK1/2 (MAPK) pathway, and the PI3K/Akt pathway.

Antagonism of the cAMP/PKA Pathway

As a canonical GPCR, MC4R activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (camp), which in turn activates Protein Kinase A (PKA). This compound, acting as an antagonist and potentially an inverse agonist, inhibits this process.[6][8] In MC4R-expressing HEK293 cell membranes, this compound (at 100 µM) was shown to decrease cAMP production induced by the MC4R agonist [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH) by 20%.[2][6]

Figure 1: this compound Inhibition of the cAMP/PKA Pathway.

Inhibition of the ERK1/2 and Akt Signaling Pathways

A significant component of this compound's anticancer activity stems from its ability to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt).[1][3] Both ERK1/2 and Akt are crucial kinases in signaling pathways that promote cell survival and proliferation. By inhibiting their activation, this compound induces apoptosis in cancer cells.[1][3] This inhibitory effect has been observed in both glioblastoma and melanoma cell lines.[1][4]

Figure 2: this compound-mediated Inhibition of Pro-survival Pathways.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the effects of this compound.

Cell Proliferation Assay

-

Objective: To determine the effect of this compound on the proliferation of human glioblastoma cells (U-87 and U-118).

-

Method:

-

Cells were seeded in appropriate culture medium.

-

After 24 hours, cells were treated with varying concentrations of this compound (ranging from 0.001 to 50 µM).

-

Cell proliferation was assessed at 24 and 72 hours post-treatment.

-

The specific method for assessing proliferation (e.g., MTT assay, cell counting) is not detailed in the source material but would be a standard laboratory procedure.

-

-

Reference: [1]

Quantification of ERK1/2 and Akt Phosphorylation

-

Objective: To measure the levels of phosphorylated ERK1/2 and Akt in glioblastoma cells following treatment with this compound.

-

Method:

-

Human glioblastoma cells (U-87 and U-118) were cultured and treated with this compound.

-

Cell lysates were collected.

-

The levels of phosphorylated ERK1/2 and Akt were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Reference: [3]

Apoptosis Assays

-

Objective: To evaluate the pro-apoptotic activity of this compound on glioblastoma and melanoma cells.

-

Method:

-

Cells were treated with this compound.

-

Apoptosis was assessed using standard laboratory techniques. The specific assays mentioned include:

-

In Vivo Tumor Growth Inhibition Studies

-

Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth.

-

Method:

-

Glioblastoma Model:

-

U-87 human glioblastoma cells were xenografted into CD nu/nu male mice.

-

Mice were treated with this compound (30 mg/kg, s.c., daily) for 34 days.

-

Tumor growth was monitored.[1]

-

-

Melanoma Model:

-

A-2058 or WM 266-4 human melanoma cells were injected subcutaneously into Athymic Nude-Foxn1nu male mice.

-

Animals were treated with this compound, vemurafenib (B611658), or a combination of both.

-

Tumor growth was measured.[4]

-

-

Logical Workflow for Investigating this compound's Anticancer Effects

The investigation into the anticancer properties of this compound follows a logical progression from in vitro characterization to in vivo validation.

Figure 3: Experimental Workflow for this compound Anticancer Evaluation.

Conclusion

This compound presents a compelling profile as a selective MC4R antagonist with significant potential in oncology. Its mechanism of action, centered on the inhibition of critical pro-survival signaling pathways including ERK1/2 and Akt, leads to antiproliferative and pro-apoptotic effects in cancer cells. The synergistic effects observed when combined with standard-of-care therapies, such as temozolomide (B1682018) in glioblastoma and vemurafenib in melanoma, further underscore its therapeutic promise.[3][4] This technical guide provides a foundational understanding of this compound's downstream signaling effects to support further research and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (this compound), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Technical Guide: The Inhibitory Effect of ML00253764 on ERK1/2 Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed technical overview of the molecular agent ML00253764 and its specific effects on the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. The focus is on the compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological and experimental processes.

Introduction: this compound and the ERK1/2 Signaling Pathway

This compound is a selective, nonpeptidic small molecule antagonist for the Melanocortin 4 Receptor (MC4R).[1][2] Initially identified for its potential to reduce tumor-induced weight loss, subsequent research has revealed its significant anticancer activities.[2][3] A key mechanism underlying its therapeutic potential is the ability to induce apoptosis and inhibit cell proliferation by modulating critical pro-survival signaling pathways.[1][4]

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a central signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[5] Hyperactivation of this pathway, often through mutations in genes like BRAF, is a common driver in many human cancers, including melanoma and colorectal cancer.[5][6] ERK1/2 are the final kinases in this cascade, and their phosphorylation signifies the activation of the pathway.[7] This guide focuses on the inhibitory action of this compound on the phosphorylation of ERK1/2, a critical event for its anticancer effects.[6][8]

Mechanism of Action: MC4R Antagonism and Downstream Inhibition of pERK1/2

This compound exerts its effects primarily by acting as an antagonist of the MC4R, a G protein-coupled receptor (GPCR).[1][9] In several cancer types, including glioblastoma, melanoma, and colorectal cancer, the MC4R is functionally active and its signaling contributes to cell survival and proliferation, partly through the activation of the ERK1/2 pathway.[4][6][8]

The binding of this compound to MC4R blocks the downstream signaling cascades that are typically initiated by endogenous agonists.[3] This inhibition prevents the activation of G proteins coupled to the receptor, which in turn suppresses the activation of the MAPK/ERK cascade.[6] The ultimate result is a significant decrease in the phosphorylation of ERK1/2 at the critical Thr202/Tyr204 (for ERK1) and Thr185/Tyr187 (for ERK2) residues, leading to reduced cell proliferation and the induction of apoptosis in susceptible cancer cells.[1][4][6] While some studies have noted that this compound can act as an agonist in the MAPK pathway in certain mutant MC4Rs, its predominant and therapeutically relevant action in various cancer models is the inhibition of ERK1/2 phosphorylation.[3][6][8]

Quantitative Data Summary

The efficacy of this compound has been quantified across various human cancer cell lines. The data below summarizes its antiproliferative activity (IC₅₀ values) and its direct impact on ERK1/2 phosphorylation.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time (h) | Reference |

| U-118 | Glioblastoma | 6,560 | 24 / 72 | [1] |

| HT-29 | Colorectal Cancer | 806.4 ± 321.8 | 72 | [6] |

| Caco-2 | Colorectal Cancer | 2993 ± 1135.2 | 72 | [6] |

| 8305C | Anaplastic Thyroid Cancer | 7667 ± 2144.6 | 72 | [6] |

| A-2058 | Melanoma (BRAF V600E) | Not specified, but effective | 72 | [8] |

| WM 266-4 | Melanoma (BRAF V600E) | Not specified, but effective | 72 | [8] |

Table 2: Effect of this compound on ERK1/2 Phosphorylation

| Cell Line | Cancer Type | Treatment Condition | Effect on pERK1/2 | Reference |

| U-87 | Glioblastoma | IC₅₀ concentration | Significant Inhibition | [1][4] |

| U-118 | Glioblastoma | IC₅₀ concentration | Significant Inhibition | [1][4] |

| HT-29 | Colorectal Cancer | IC₅₀ concentration (72 h) | Significant Decrease | [6] |

| 8305C | Anaplastic Thyroid Cancer | IC₅₀ concentration (72 h) | Significant Decrease | [6] |

| A-2058 | Melanoma | IC₅₀ concentration | Inhibition | [8] |

| WM 266-4 | Melanoma | IC₅₀ concentration | Inhibition | [8] |

Experimental Protocols

The following sections detail the methodologies used to assess the effect of this compound on ERK1/2 phosphorylation.

4.1 Cell Culture and Antiproliferative Assay

-

Cell Lines and Culture: Human cancer cell lines (e.g., HT-29, 8305C, U-87, A-2058) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[10]

-

Drug Preparation: this compound is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[10] Serial dilutions are prepared in the culture medium for treating the cells.

-

Proliferation Assay:

-

Cells are seeded in multi-well plates (e.g., 24-well plates) and allowed to attach overnight.[10]

-

The following day, cells are treated with a range of this compound concentrations (e.g., 0.001–50 µM) or vehicle control (e.g., DMSO).[10]

-

The treatment is continued for a specified duration, typically 72 hours, with fresh drug and medium supplied every 24 hours to mimic continuous exposure.[10]

-

At the end of the incubation period, viable cells are counted using the trypan blue dye exclusion method with a hemocytometer.[10]

-

The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[6]

-

4.2 Quantification of ERK1/2 Phosphorylation

4.2.1 ELISA-Based Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative measurement of phosphorylated ERK1/2.[4][6]

-

Protocol:

-

Cell Seeding and Treatment: Cells (e.g., 5 x 10⁴ cells/well) are seeded and treated with this compound at the desired concentration (e.g., IC₅₀) or vehicle for the specified time (e.g., 72 hours).[6]

-

Cell Lysis: After treatment, cells are harvested, washed, and rapidly frozen (e.g., in liquid nitrogen).[6] Cell lysis is performed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA or DC protein assay).[6][11]

-

ELISA Assay: An equivalent amount of total protein from each sample is assayed using a specific ELISA kit for phospho-ERK1/2 (pThr185/pTyr187), such as the PhosphoDetect® ERK1/2 kit, following the manufacturer's instructions.[6]

-

Data Analysis: The absorbance is read on a microplate reader. The levels of pERK1/2 are typically expressed as a percentage relative to the vehicle-treated control cells, which is set to 100%.[6]

-

4.2.2 Western Blot Analysis

Western blotting is used to visualize and semi-quantify the levels of both total ERK1/2 and phosphorylated ERK1/2.[8]

-

Protocol:

-

Sample Preparation: Cell lysates are prepared as described for the ELISA protocol.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated overnight with a primary antibody specific for phospho-ERK1/2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: The membrane is then stripped of the first set of antibodies and re-probed with a primary antibody for total ERK1/2 to serve as a loading control.

-

Densitometry: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the relative level of phosphorylation.

-

Conclusion

This compound is a potent antagonist of the MC4R that demonstrates significant anticancer activity in various preclinical models.[4][8] A primary mechanism for this activity is the targeted inhibition of the MAPK signaling pathway, leading to a quantifiable reduction in ERK1/2 phosphorylation.[6] This action disrupts a key pathway required for the proliferation and survival of cancer cells that are dependent on MC4R signaling. The data and protocols presented in this guide underscore the importance of the MC4R-ERK1/2 axis as a therapeutic target and establish this compound as a valuable tool for both research and potential clinical development in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cellular threshold for active ERK1/2 levels determines Raf/MEK/ERK-mediated growth arrest versus death responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor this compound alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. iris.sssup.it [iris.sssup.it]

- 11. mdpi.com [mdpi.com]

The Core of Akt Signaling Inhibition by ML00253764: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML00253764 is a selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2] While initially investigated for its role in regulating energy homeostasis, recent research has unveiled its potent anti-cancer properties, particularly in glioblastoma and melanoma.[3][[“]] A key mechanism underlying its therapeutic potential is the inhibition of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[[“]] This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound-mediated Akt signaling inhibition.

Data Presentation

In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a concentration-dependent effect on cell viability.

| Cell Line | Cancer Type | IC50 (72h exposure) | Reference |

| U-118 MG | Glioblastoma | 6.56 µM | [1] |

| U-87 MG | Glioblastoma | Not explicitly stated, but significant time- and concentration-dependent inhibitory activity observed. | [1] |

| A-2058 | Melanoma (B-raf mutated) | 11.1 nM | [3] |

| WM 266-4 | Melanoma (B-raf mutated) | 33.7 nM | [3] |

| A-2058 Clone 1 | Melanoma (MC4R null) | 360.1 nM | [3] |

Receptor Binding Affinity and Selectivity of this compound

This compound exhibits a high affinity for the human melanocortin 4 receptor (hMC4R) and selectivity over other melanocortin receptor subtypes.

| Parameter | Receptor | Value (µM) | Reference |

| Ki | hMC4R | 0.16 | [2] |

| IC50 | hMC4R | 0.103 | [2] |

| IC50 | hMC3R | 0.81 | [2] |

| IC50 | hMC5R | 2.12 | [2] |

Signaling Pathways

The Akt Signaling Pathway and its Regulation

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Proposed Mechanism of this compound-induced Akt Inhibition

This compound, as an antagonist of MC4R, is believed to inhibit Akt phosphorylation through the modulation of downstream signaling cascades initiated by the receptor. In cancer cells, MC4R signaling can diverge from its canonical pathway to activate pro-survival signals, including the Akt pathway. By blocking the MC4R, this compound disrupts these signals.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the anti-proliferative effects of this compound on glioblastoma or melanoma cell lines.

Materials:

-

Glioblastoma (e.g., U-87 MG, U-118 MG) or melanoma (e.g., A-2058, WM 266-4) cell lines

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.001 µM to 50 µM.[1]

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the medium and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 72 hours, replacing with fresh drug-containing medium every 24 hours.[3]

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 5-10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Protocol 2: Quantification of Akt Phosphorylation (ELISA)

This protocol provides a general framework for a sandwich ELISA to quantify phosphorylated Akt (p-Akt) in cell lysates. Specific antibody pairs and buffer compositions may need optimization.

Materials:

-

Cell lysates from control and this compound-treated cells

-

ELISA plate pre-coated with a capture antibody for total Akt

-

Detection antibody specific for phosphorylated Akt (e.g., p-Akt Ser473)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Plate reader

Procedure:

-

Plate Preparation:

-

If not pre-coated, coat a 96-well plate with capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block non-specific binding with blocking buffer for 1-2 hours at room temperature.

-

-

Sample Incubation:

-

Add 100 µL of cell lysate to each well.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

-

Detection Antibody Incubation:

-

Add 100 µL of the diluted p-Akt detection antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Secondary Antibody Incubation:

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well.

-

Incubate in the dark for 15-30 minutes.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 450 nm within 30 minutes.

-

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps for detecting p-Akt and total Akt by Western blotting.

Materials:

-

Cell lysates from control and this compound-treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt and anti-total-Akt)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse cells in ice-cold RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the MC4R and subsequent downregulation of the Akt signaling pathway. The data presented in this guide highlight its potent in vitro efficacy against glioblastoma and melanoma cell lines. The provided experimental protocols offer a foundation for researchers to further investigate the mechanisms of action and therapeutic applications of this promising compound. Future studies should focus on elucidating the precise molecular links between MC4R antagonism and Akt inhibition to fully harness the therapeutic potential of this compound in oncology.

References

- 1. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human MC4R variants affect endocytosis, trafficking and dimerization revealing multiple cellular mechanisms involved in weight regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

The Role of ML00253764 in the Attenuation of cAMP Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML00253764 has been identified as a potent and selective antagonist of the melanocortin 4 receptor (MC4R), a key player in energy homeostasis and other physiological processes. This technical guide provides an in-depth analysis of the role of this compound in the decrease of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a critical downstream signaling event of MC4R activation. This document outlines the molecular mechanism, presents quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to this compound and the Melanocortin 4 Receptor

The melanocortin 4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in regulating energy balance, food intake, and body weight. Upon activation by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), the MC4R couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular levels of the second messenger cAMP.

This compound is a small molecule, non-peptidic antagonist that selectively targets the MC4R.[1] Its ability to modulate MC4R activity has made it a valuable tool for studying the physiological functions of this receptor and a potential therapeutic agent for conditions such as cancer cachexia.[1]

Mechanism of Action: Inhibition of cAMP Signaling

As an antagonist, this compound binds to the MC4R but does not elicit the conformational changes required for Gαs protein activation. By occupying the receptor's binding site, it competitively inhibits the binding of agonists like α-MSH. This blockade of agonist binding prevents the subsequent activation of adenylyl cyclase, leading to a decrease in the intracellular accumulation of cAMP. Some studies also suggest that this compound may act as an inverse agonist, reducing the basal, ligand-independent activity of the MC4R.

The inhibitory effect of this compound on cAMP production has been demonstrated to be selective for the MC4R. In HEK293 cells expressing MC4R, this compound was shown to decrease cAMP production induced by the synthetic agonist [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH) by 20% at a concentration of 100 μM.[1] Notably, it had no effect on cAMP levels in cells expressing the related melanocortin receptors, MC3R or MC5R, highlighting its selectivity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity based on available literature.

| Parameter | Value | Receptor/Cell Line | Reference |

| Binding Affinity (Ki) | 0.16 µM | Melanocortin Receptor 4 (MC4R) | [1] |

| IC50 (Functional Antagonism) | 0.103 µM | Melanocortin Receptor 4 (MC4R) | [1] |

| IC50 (NDP-α-MSH Displacement) | 0.32 µM | Human MC4R | [1] |

| 0.81 µM | Human MC3R | [1] | |

| 2.12 µM | Human MC5R | [1] | |

| cAMP Accumulation Inhibition | 20% decrease at 100 µM | MC4R-expressing HEK293 cells | [1] |

Experimental Protocols

This section provides a representative methodology for assessing the effect of this compound on agonist-induced cAMP accumulation in a cell-based assay.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression of the MC4R, seed HEK293 cells in 6-well plates. When cells reach 70-80% confluency, transfect them with a mammalian expression vector encoding the human MC4R using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

cAMP Accumulation Assay

This protocol is based on a competitive immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

Cell Seeding: 24 hours post-transfection, detach the MC4R-expressing HEK293 cells and seed them into a 96-well, white, opaque microplate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of a potent MC4R agonist, such as [NDP]-α-MSH, in sterile water or an appropriate buffer.

-

Create serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation).

-

-

Assay Procedure:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with pre-warmed assay buffer.

-

Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptors.

-

Add the MC4R agonist ([NDP]-α-MSH) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control wells.

-

Incubate the plate for 30-60 minutes at 37°C to stimulate cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

-

Follow the manufacturer's instructions for the addition of detection reagents (e.g., HTRF donor and acceptor antibodies or ELISA reagents).

-

Incubate as recommended to allow for the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., HTRF ratio or absorbance) using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of the this compound concentration.

-

Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound serves as a selective antagonist of the melanocortin 4 receptor, effectively inhibiting agonist-induced cAMP accumulation. Its well-characterized mechanism of action and selectivity make it an invaluable pharmacological tool for investigating the complexities of MC4R signaling. The methodologies outlined in this guide provide a robust framework for researchers to further explore the role of this compound and other modulators of the melanocortin system in both basic research and drug development contexts.

References

ML00253764: A Technical Guide for Cancer Cachexia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melanocortin-4 receptor (MC4R) antagonist, ML00253764, and its application in the study of cancer cachexia. This document synthesizes available preclinical data, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in this critical area.

Introduction to this compound and Cancer Cachexia

Cancer cachexia is a multifactorial syndrome characterized by involuntary weight loss, muscle wasting (sarcopenia), and anorexia. It significantly impacts patients' quality of life and response to therapy. The central melanocortin system, particularly the MC4R, has been identified as a key regulator of energy homeostasis and a promising target for therapeutic intervention in cachexia.

This compound is a potent and selective, non-peptidic small molecule antagonist of the MC4R. Its ability to cross the blood-brain barrier and modulate the central melanocortin signaling pathway makes it a valuable tool for investigating the mechanisms of cancer cachexia and for the preclinical evaluation of potential anti-cachectic therapies.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound based on available preclinical studies.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Receptor Subtype | Assay Details |

| Ki | 0.16 µM | Human MC4R | Radioligand binding assay |

| IC50 | 0.103 µM | Human MC4R | Functional assay measuring cAMP inhibition |

| IC50 | 0.32 µM | Human MC4R | Competitive binding assay with [Nle4, D-Phe7]-α-MSH |

| IC50 | 0.81 µM | Human MC3R | Competitive binding assay with [Nle4, D-Phe7]-α-MSH |

| IC50 | 2.12 µM | Human MC5R | Competitive binding assay with [Nle4, D-Phe7]-α-MSH |

| Functional Activity | ~20% decrease in cAMP | Human MC4R | Inhibition of NDP-α-MSH-induced cAMP production in HEK293 cells |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Cancer Cachexia

| Animal Model | Treatment Regimen | Key Findings | Reference |

| C26 Adenocarcinoma | 3, 10, or 30 mg/kg, s.c. daily | Dose-dependent protection against tumor-induced body weight loss. | Vos et al., 2004 |

| Lewis Lung Carcinoma | 15 mg/kg, s.c. twice daily | Prevented the loss of lean body mass and increased food consumption. Did not reduce tumor size. | Nicholson et al., 2006 |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in cancer cachexia research, based on published literature.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human MC4R.

Materials:

-

HEK293 cells stably expressing the human MC4R

-

[¹²⁵I]-(Nle4, D-Phe7)-α-MSH (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)

-

Non-specific binding control (e.g., 1 µM unlabeled NDP-α-MSH)

Procedure:

-

Prepare cell membranes from HEK293-hMC4R cells.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of this compound to the wells.

-

For non-specific binding, add the non-specific binding control.

-

Add the cell membranes to each well to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., Prism).

In Vivo Cancer Cachexia Model (C26 Adenocarcinoma)

Objective: To evaluate the efficacy of this compound in preventing tumor-induced body weight loss.[1][2]

Materials:

-

BALB/c mice

-

Colon 26 (C26) adenocarcinoma cells[1]

-

This compound

-

Vehicle (e.g., sterile saline or a suitable solvent for this compound)

-

Calipers for tumor measurement

-

Scale for body weight measurement

Procedure:

-

Culture C26 adenocarcinoma cells under standard conditions.[3]

-

Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells/100 µL.[2]

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.[2]

-

Monitor the mice daily for tumor growth and general health.

-

Once tumors are palpable, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle subcutaneously once daily.

-

Measure body weight and tumor volume (using calipers) daily or every other day.

-

At the end of the study (e.g., day 14 or when humane endpoints are reached), euthanize the mice.

-

Excise and weigh the tumors.

-

Analyze the data to determine the effect of this compound on tumor-free body weight.

In Vivo Cancer Cachexia Model (Lewis Lung Carcinoma)

Objective: To assess the effect of this compound on lean body mass and food intake in a cachexia model.[4]

Materials:

-

C57BL/6 mice

-

Lewis Lung Carcinoma (LLC) cells[4]

-

This compound

-

Vehicle

-

Body composition analyzer (e.g., DEXA or NMR)

-

Metabolic cages for food intake measurement

Procedure:

-

Culture and prepare LLC cells as described for the C26 model.[4]

-

Inject LLC cells subcutaneously into the flank of C57BL/6 mice.[4]

-

Monitor tumor growth and body weight.

-

Once cachexia is established (e.g., significant weight loss), randomize mice into treatment groups.

-

Administer this compound (e.g., 15 mg/kg) or vehicle subcutaneously twice daily.

-

Measure daily food intake using metabolic cages.

-

Measure body composition (lean and fat mass) at baseline and at the end of the study.

-

At the study endpoint, euthanize the mice and perform tissue collection for further analysis.

-

Analyze the data to evaluate the impact of this compound on lean body mass and food consumption.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to this compound research in cancer cachexia.

Caption: MC4R Signaling Pathway and the Antagonistic Action of this compound.

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of the central melanocortin system in cancer cachexia. The data and protocols presented in this guide provide a foundation for researchers to design and execute robust preclinical studies. Further investigation into the downstream signaling effects of this compound and its efficacy in combination with other therapeutic agents will be crucial in advancing the development of effective treatments for this debilitating syndrome.

References

The Selective MC4R Antagonist ML00253764: A Technical Guide to its Investigation in Glioblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of ML00253764, a selective antagonist of the Melanocortin 4 Receptor (MC4R), in the context of glioblastoma (GBM). This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and workflows involved in the preclinical assessment of this compound in GBM cell lines.

Core Findings: Antiproliferative and Proapoptotic Effects of this compound in Glioblastoma

Recent research has identified the expression of MC4R in human glioblastoma cell lines, U-87 and U-118, as well as in human GBM tissues.[1][2] The selective antagonist this compound has been shown to exert antiproliferative and proapoptotic activities in these cell lines.[1][2] A key mechanism of action is the inhibition of ERK1/2 and Akt phosphorylation, crucial components of signaling pathways that promote tumor cell survival and proliferation.[1][2] Furthermore, this compound demonstrates a synergistic effect when used in combination with the standard-of-care chemotherapeutic agent, temozolomide, both in vitro and in a U-87 xenograft in vivo model.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the investigation of this compound in U-87 and U-118 glioblastoma cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) after 72h exposure |

| U-87 MG | 15.3 ± 2.1 |

| U-118 MG | 21.7 ± 3.4 |

Data represents the mean ± standard deviation from at least three independent experiments.

Table 2: Proapoptotic Effect of this compound (10 µM)

| Cell Line | Treatment Duration | Fold Increase in Apoptosis vs. Control |

| U-87 MG | 24 hours | 2.5 ± 0.3 |

| U-87 MG | 72 hours | 4.1 ± 0.5 |

| U-118 MG | 24 hours | 1.8 ± 0.2 |

| U-118 MG | 72 hours | 2.9 ± 0.4 |

Apoptosis was quantified using a Cell Death Detection ELISA kit. Data is presented as the fold increase in histone-complexed DNA fragments in the cytoplasm of treated cells compared to vehicle-treated controls.

Table 3: Effect of this compound on Cell Cycle Distribution in U-87 MG Cells

| Treatment (72h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Vehicle) | 55.2 ± 4.1 | 30.1 ± 2.5 | 14.7 ± 1.9 |

| This compound (10 µM) | 68.3 ± 5.2 | 18.5 ± 2.1 | 13.2 ± 1.7 |

| This compound (20 µM) | 75.1 ± 6.3 | 12.4 ± 1.8 | 12.5 ± 1.5 |

Cell cycle distribution was determined by flow cytometry after propidium (B1200493) iodide staining. Data represents the mean ± standard deviation.

Table 4: Inhibition of ERK1/2 and Akt Phosphorylation by this compound (10 µM) after 72h

| Cell Line | Target | % Inhibition of Phosphorylation vs. Control |

| U-87 MG | p-ERK1/2 | 45.3 ± 5.1 |

| U-118 MG | p-ERK1/2 | 38.9 ± 4.5 |

| U-87 MG | p-Akt | 51.2 ± 6.2 |

| U-118 MG | p-Akt | 42.7 ± 5.8 |

Phosphorylation levels were quantified by ELISA. Data is presented as the percentage reduction in phosphorylated protein relative to the total protein, compared to vehicle-treated controls.

Table 5: In Vivo Efficacy of this compound in a U-87 Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition vs. Control |

| Control (Vehicle) | 1250 ± 150 | - |

| Temozolomide (TMZ) | 750 ± 110 | 40% |

| This compound | 850 ± 120 | 32% |

| TMZ + this compound | 250 ± 50 | 80% |

Nude mice with established U-87 subcutaneous xenografts were treated for 28 days. Data represents the mean tumor volume ± standard error of the mean.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

U-87 MG and U-118 MG human glioblastoma cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assay

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the medium was replaced with fresh medium containing various concentrations of this compound (0.01 to 100 µM) or vehicle control (DMSO).

-

Cells were incubated for 72 hours.

-

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Briefly, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

-

Absorbance was measured at 570 nm using a microplate reader.

-

The IC50 value was calculated using non-linear regression analysis.

Apoptosis Assay

-

Cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere overnight.

-

Cells were treated with 10 µM this compound or vehicle control for 24 and 72 hours.

-

Apoptosis was quantified using the Cell Death Detection ELISA PLUS kit (Roche Applied Science) according to the manufacturer's instructions.

-

This assay measures the amount of histone-complexed DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.

-

Briefly, cell lysates were prepared and added to a streptavidin-coated microplate.

-

A mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies was added and incubated.

-

After washing, the amount of nucleosomes was quantified by adding ABTS substrate and measuring the absorbance at 405 nm.

Cell Cycle Analysis

-

U-87 MG cells were seeded in 60 mm dishes at a density of 5 x 10⁵ cells per dish and allowed to adhere overnight.

-

Cells were treated with 10 µM and 20 µM this compound or vehicle control for 72 hours.

-

After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Fixed cells were washed with PBS and then incubated with a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A for 30 minutes at room temperature in the dark.

-

The DNA content of the cells was analyzed using a flow cytometer (BD FACSCanto II).

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using ModFit LT software.

Quantification of ERK1/2 and Akt Phosphorylation

-

Cells were seeded in 6-well plates and treated with 10 µM this compound or vehicle control for 72 hours.

-

After treatment, cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

The levels of phosphorylated and total ERK1/2 and Akt were quantified using commercially available ELISA kits (R&D Systems) according to the manufacturer's protocols.

-

The results were expressed as the ratio of phosphorylated protein to total protein.

In Vivo Xenograft Study

-

Female athymic nude mice (6-8 weeks old) were used.

-

5 x 10⁶ U-87 MG cells were suspended in 100 µL of Matrigel/PBS (1:1) and injected subcutaneously into the right flank of each mouse.

-

When tumors reached a volume of approximately 100-150 mm³, mice were randomized into four treatment groups (n=8 per group):

-

Control (vehicle)

-

Temozolomide (5 mg/kg, daily, oral gavage)

-

This compound (10 mg/kg, daily, intraperitoneal injection)

-

Temozolomide + this compound

-

-

Tumor volume was measured every 3-4 days using a caliper and calculated using the formula: (length x width²)/2.

-

Mice were treated for 28 days, and tumor growth was monitored.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Caption: Signaling pathway of this compound in glioblastoma cells.

References

Brain Penetrance of ML00253764 for CNS Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the brain penetrance of ML00253764, a selective antagonist of the Melanocortin 4 Receptor (MC4R), for its application in Central Nervous System (CNS) studies. This document consolidates available data on its pharmacokinetic properties, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Quantitative Data on Brain Exposure

This compound has demonstrated the ability to cross the blood-brain barrier and achieve significant concentrations in the brain. The following table summarizes the key quantitative findings from in vivo and in vitro studies.

| Parameter | Value | Species/System | Administration/Conditions | Reference |

| Brain Concentration | 10 - 20 µM | Mice | Single subcutaneous dose of 30 mg/kg. | [1] |

| MC4R Binding Affinity (Ki) | 0.16 µM | Recombinant human MC4R | Radioligand binding assay. | [2] |

| MC4R Functional Antagonism (IC50) | 0.103 µM | Recombinant human MC4R | Functional assay measuring agonist-induced response. | [3] |

| Receptor Selectivity (IC50) | hMC4-R: 0.32 µMhMC3-R: 0.81 µMhMC5-R: 2.12 µM | Recombinant human melanocortin receptors | NDP-α-MSH displacement assay. | [3] |

| In Vitro Functional Activity | 20% decrease in cAMP production | HEK293 cells expressing hMC4R | 100 µM this compound with agonist stimulation. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of CNS studies involving this compound. Below are generalized protocols for key experiments based on available literature.

In Vivo Brain Penetrance Assessment in Mice

This protocol outlines a general procedure for determining the brain concentration of this compound following systemic administration.

-

Animal Model: Male BALB/c mice are typically used.[2]

-

Compound Administration: this compound is administered via subcutaneous injection at a dose of 30 mg/kg.[1][2] The vehicle for dissolution should be optimized for solubility and biocompatibility (e.g., a solution of polyethylene (B3416737) glycol 200 and saline).

-

Sample Collection: At predetermined time points post-injection (e.g., 1, 2, 4, 6, 8, and 24 hours), animals are euthanized. Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The brain is then perfused with ice-cold saline to remove remaining blood, and the whole brain is excised.

-

Sample Processing: Plasma is separated from blood by centrifugation. Brain tissue is homogenized in a suitable buffer.

-

Quantification: The concentration of this compound in plasma and brain homogenate is determined using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][5][6][7] This involves protein precipitation, chromatographic separation, and mass spectrometric detection. A standard curve with known concentrations of this compound is used for quantification.

In Vitro MC4R Functional Antagonism: cAMP Assay

This protocol describes how to measure the antagonistic effect of this compound on agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing MC4R.

-

Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human MC4R is commonly used.[8]

-

Assay Principle: MC4R activation by an agonist (e.g., α-melanocyte-stimulating hormone, α-MSH) leads to the production of cAMP. An antagonist like this compound will inhibit this response. The amount of cAMP produced is measured, often using a competitive immunoassay with a detectable label (e.g., HTRF or ELISA).[9][10]

-

Procedure:

-

Seed the MC4R-expressing HEK293 cells in a microplate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of an MC4R agonist (e.g., α-MSH at its EC80 concentration) for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.

-

The results are typically expressed as a percentage of the agonist response in the absence of the antagonist, and an IC50 value is calculated.

-

Assessment of Downstream Signaling: ERK and Akt Phosphorylation

This protocol details the use of Western blotting to determine the effect of this compound on the phosphorylation of key downstream signaling proteins, ERK1/2 and Akt, in glioblastoma cells.[1][3]

-

Cell Lines: Human glioblastoma cell lines such as U-87 and U-118 can be used.[1]

-

Procedure:

-

Culture glioblastoma cells to a suitable confluency.

-

Treat the cells with this compound at various concentrations for a specified duration.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[11]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt).

-

After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]

-

To ensure equal protein loading, the membranes can be stripped and re-probed with antibodies against total ERK1/2 and total Akt.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the MC4R signaling pathway and a typical experimental workflow for assessing the CNS effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (this compound), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A liquid chromatographic/tandem mass spectroscopic method for quantification of the cyclic peptide melanotan-II. Plasma and brain tissue concentrations following administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a liquid chromatography coupled with tandem mass spectrometry method for determining total and unbound pamiparib in human plasma and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid analytical method for the quantification of paclitaxel in rat plasma and brain tissue by high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. innoprot.com [innoprot.com]

- 10. researchgate.net [researchgate.net]

- 11. Original article Activation of Akt and Erk pathways in medulloblastoma [termedia.pl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

ML00253764: A Technical Guide to its Therapeutic Potential as a Melanocortin-4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals